molecular formula C21H26N2O2S B2606801 2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-39-4

2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2606801
CAS No.: 892981-39-4
M. Wt: 370.51
InChI Key: DPGCADBBBAABSP-UHFFFAOYSA-N
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Description

This compound is a derivative of benzamido and tetrahydrobenzo[b]thiophene. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs . Tetrahydrobenzo[b]thiophenes are sulfur-containing heterocyclic compounds. They are known for their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the amide and thiophene groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could influence its solubility in different solvents. The thiophene ring could contribute to its aromaticity and stability .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is involved in the synthesis of various heterocyclic derivatives, offering a pathway to develop potential therapeutic agents. For instance, thiophenylhydrazonoacetates derived from similar structures have been synthesized for the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds have significant applications in medicinal chemistry due to their diverse biological activities (Mohareb et al., 2004).

Polymer Science and Materials Engineering

The tert-butyl group and its derivatives play a crucial role in the design and synthesis of novel polymeric materials. For example, polyamides synthesized from bis(ether-carboxylic acid) derived from 4-tert-butylcatechol exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for various applications in materials science (Hsiao et al., 2000).

Novel Therapeutic Agents

Compounds synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown promising antiarrhythmic, serotonin antagonist, and antianxiety activities. This highlights the potential of derivatives of the mentioned compound in developing new therapeutic agents (Amr et al., 2010).

Luminescence Sensing and Environmental Applications

Metal-organic frameworks (MOFs) constructed using thiophene-functionalized dicarboxylates have demonstrated efficient luminescence sensory properties. These MOFs are highly selective and sensitive to environmental contaminants such as heavy metals and organic pollutants, showcasing the compound's application in environmental monitoring and remediation efforts (Zhao et al., 2017).

Future Directions

The future directions for this compound would likely involve further studies to determine its properties, reactivity, and potential applications. This could include studies to determine its physical and chemical properties, studies to determine its reactivity and the types of reactions it can undergo, and studies to explore its potential uses, such as in the synthesis of other compounds or as a drug .

Properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-21(2,3)14-11-9-13(10-12-14)18(24)23-20-17(19(25)22-4)15-7-5-6-8-16(15)26-20/h9-12H,5-8H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGCADBBBAABSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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